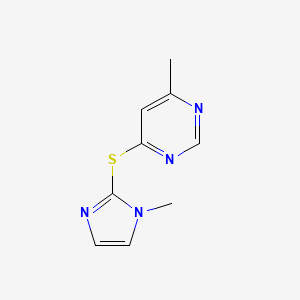

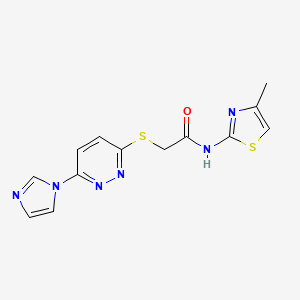

Ethyl 2-(pyridazin-4-yl)thiazole-4-carboxylate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

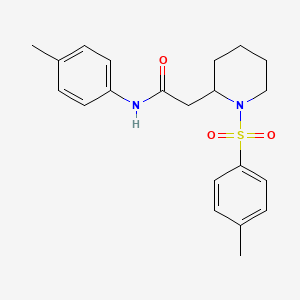

Ethyl 2-(pyridazin-4-yl)thiazole-4-carboxylate is a chemical compound that belongs to the class of organic medicinal compounds . It is a derivative of 2-aminothiazoles, which are utilized as starting materials for the synthesis of diverse range of heterocyclic analogues with promising therapeutic roles .

Synthesis Analysis

The synthesis of similar compounds involves the use of ethyl acetoacetate and N-bromosuccinimide (NBS) in dichloromethane to give the intermediate ethyl 2-bromo-3-oxobutanoate . This intermediate is then reacted with thiourea or its N-substituted derivatives to give the target molecule .Molecular Structure Analysis

The molecular structure of this compound is characterized by a five-membered ring containing three carbon, one sulfur, and one nitrogen atoms . The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom .Wissenschaftliche Forschungsanwendungen

Ethyl 2-(pyridazin-4-yl)thiazole-4-carboxylate has been used extensively in scientific research due to its versatile and valuable properties. It has been used in a variety of applications, such as in the synthesis of heterocyclic compounds, as an antioxidant, and as a corrosion inhibitor. It has also been used as a catalyst in organic synthesis, as a ligand in coordination chemistry, and as a ligand in the synthesis of metal complexes. It has also been used in the synthesis of pharmaceuticals and in the study of enzyme inhibition.

Wirkmechanismus

Target of Action

Thiazole derivatives, which include ethyl 2-(pyridazin-4-yl)thiazole-4-carboxylate, have been found in many potent biologically active compounds . These compounds act as antioxidants, analgesics, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules .

Mode of Action

It is known that thiazole derivatives can undergo electrophilic substitution at the c-5 atom and nucleophilic substitution at the c-2 atom . These chemical properties may play a role in the compound’s interaction with its targets.

Biochemical Pathways

Thiazole derivatives are known to affect various biological activities, suggesting that they may interact with multiple biochemical pathways .

Pharmacokinetics

Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . These properties may influence the bioavailability of this compound.

Result of Action

Thiazole derivatives have been associated with a range of biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the compound should be stored in a cool place and kept tightly closed in a dry and well-ventilated place . It is stable under normal temperatures and pressures but should be kept away from strong oxidizing agents, strong acids, and strong bases .

Vorteile Und Einschränkungen Für Laborexperimente

Ethyl 2-(pyridazin-4-yl)thiazole-4-carboxylate has several advantages for use in lab experiments. It is a relatively simple compound to synthesize and is relatively inexpensive. Additionally, it is stable and has a long shelf-life. However, there are some limitations to its use in lab experiments. It is a relatively low-molecular weight compound and can be difficult to purify. Additionally, its solubility can be limited in some solvents.

Zukünftige Richtungen

There are several potential future directions for research into Ethyl 2-(pyridazin-4-yl)thiazole-4-carboxylate. One potential area of research is the use of this compound in drug development. It has already been shown to have a variety of biochemical and physiological effects and could potentially be used as an active ingredient in new drugs. Additionally, further research into the mechanism of action of this compound could lead to new insights into the role of antioxidants in health and disease. Additionally, further research into the potential applications of this compound in other areas of research, such as in the synthesis of heterocyclic compounds, could lead to new and exciting discoveries. Finally, further research into the solubility of this compound in different solvents could lead to improved methods for its use in lab experiments.

Synthesemethoden

Ethyl 2-(pyridazin-4-yl)thiazole-4-carboxylate can be synthesized by reacting pyridine and thiocarboxylic acid in the presence of an acid catalyst. This reaction produces a thiazole derivative, which is then reacted with ethyl bromide to form this compound. This reaction is known as a nucleophilic aromatic substitution reaction and is a relatively simple and straightforward process. The reaction is usually done in a solvent such as dimethyl sulfoxide or acetonitrile and at a temperature of around 80°C.

Eigenschaften

IUPAC Name |

ethyl 2-pyridazin-4-yl-1,3-thiazole-4-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9N3O2S/c1-2-15-10(14)8-6-16-9(13-8)7-3-4-11-12-5-7/h3-6H,2H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DVPOCZWBLIUTGM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CSC(=N1)C2=CN=NC=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9N3O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

235.26 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-{[(4-Methyl-2-pyridinyl)amino]methyl}phenol](/img/structure/B2615551.png)

![2-(2-(benzo[d]thiazol-2-ylthio)acetyl)-3,4-dihydro-1H-dipyrido[1,2-a:4',3'-d]pyrimidin-11(2H)-one](/img/structure/B2615553.png)

![2-((6-benzyl-4-oxo-3,4,5,6,7,8-hexahydropyrido[4,3-d]pyrimidin-2-yl)thio)-N-(3,4-dimethoxyphenyl)acetamide](/img/structure/B2615555.png)

![2-Ethoxy-5-methyl-N-[(4-morpholin-4-ylthian-4-yl)methyl]benzenesulfonamide](/img/structure/B2615559.png)